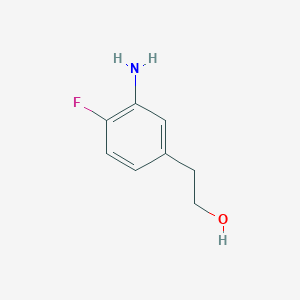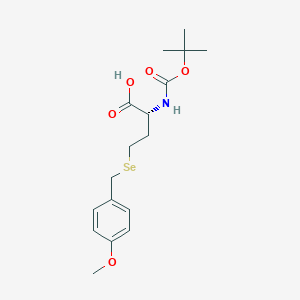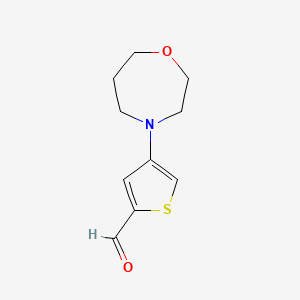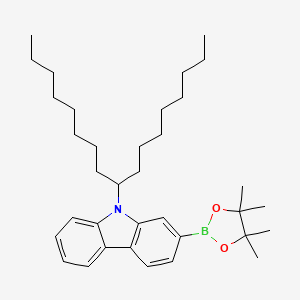
2-(3-Amino-4-fluorophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-4-fluorophenyl)ethanol is an organic compound with the molecular formula C8H10FNO It consists of a phenyl ring substituted with an amino group at the 3-position and a fluorine atom at the 4-position, along with an ethanol group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-fluorophenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 2-(3-Nitro-4-fluorophenyl)ethanol using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, yielding the desired amino compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using continuous flow reactors. These reactors allow for efficient and controlled synthesis, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or other functional groups present in the molecule.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Modified amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Amino-4-fluorophenyl)ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand for biological receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the fluorine atom may enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)ethanol: Lacks the amino group, resulting in different chemical and biological properties.
2-(3-Amino-4-chlorophenyl)ethanol: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
2-(3-Amino-4-methylphenyl)ethanol:
Uniqueness
2-(3-Amino-4-fluorophenyl)ethanol is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H10FNO |
|---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
2-(3-amino-4-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H10FNO/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,11H,3-4,10H2 |
InChI Key |
PSAMYOZFQHQHHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCO)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Ethylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13150212.png)









![2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B13150282.png)


